molecular formula C10H11FO2 B1463637 Ethyl 2-fluoro-5-methylbenzoate CAS No. 496841-90-8

Ethyl 2-fluoro-5-methylbenzoate

Cat. No. B1463637
M. Wt: 182.19 g/mol
InChI Key: ZRLAZXWLICGMKF-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-5-methylbenzoate is a chemical compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 2-fluoro-5-methylbenzoate is 1S/C10H11FO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 2-fluoro-5-methylbenzoate is a liquid at room temperature . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Antitumor Activity

Ethyl 2-fluoro-5-methylbenzoate, as part of various chemical compounds, has been studied for its potential in antitumor activity. For instance, amino acid ester derivatives containing 5-fluorouracil, synthesized using related compounds, showed significant inhibitory effects against liver cancer BEL-7402 in vitro, indicating potential applications in cancer treatment (J. Xiong et al., 2009).

Pharmacologically Active Derivatives

Another study focused on the synthesis of pharmacologically active benzo[b]thiophen derivatives, which included the preparation of compounds similar to ethyl 2-fluoro-5-methylbenzoate. These compounds showed potential for pharmacological applications, though the specific effects were not detailed (N. Chapman, K. Clarke, & S. N. Sawhney, 1968).

In Vitro Metabolism Studies

The in vitro metabolism of compounds structurally similar to ethyl 2-fluoro-5-methylbenzoate was explored, providing insights into how such compounds might be processed in the body. This research is crucial for understanding the pharmacokinetics and potential therapeutic applications of such chemicals (K. Zhang et al., 2001).

Crystal Structure Analysis

Research has also been conducted on the crystal structures of related compounds, which is fundamental for understanding their chemical properties and potential applications in drug design and synthesis (K. Y. Yeong et al., 2018).

Chemiluminescence Mechanism Study

Another study investigated the chemiluminescent reaction of a derivative of ethyl 2-fluoro-5-methylbenzoate, which contributes to the understanding of the compound's potential applications in biochemical assays and imaging (L. F. M. L. Ciscato et al., 2014).

Safety And Hazards

The safety information for Ethyl 2-fluoro-5-methylbenzoate includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 2-fluoro-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLAZXWLICGMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673274
Record name Ethyl 2-fluoro-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-fluoro-5-methylbenzoate

CAS RN

496841-90-8
Record name Ethyl 2-fluoro-5-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496841-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-fluoro-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Chen, S Wang, K Liu, R Zhang, Q Li, W Bian… - ACS …, 2022 - ACS Publications
… To a 10 L reactor with a condenser, ethyl 2-fluoro-5-methylbenzoate (500 g, 2.7 mol), BPO (56 g, 0.23 mol), and CH 2 Cl 2 (500 mL) was added under a nitrogen atmosphere. The …
Number of citations: 2 pubs.acs.org

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